PDE7A1 Inhibitory Potency: 65-Fold Improvement Over BRL-50481 Reference Compound
The target compound demonstrates an IC50 of 2.30 nM against human PDE7A1 in a [3H]cAMP hydrolysis assay [1]. In contrast, BRL-50481, a well-established selective PDE7 inhibitor, exhibits an IC50 of 150 nM (0.15 µM) for PDE7A under comparable enzymatic conditions . This represents a 65-fold improvement in potency.
| Evidence Dimension | PDE7A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | BRL-50481: 150 nM (0.15 µM) |
| Quantified Difference | 65-fold lower IC50 (more potent) |
| Conditions | Inhibition of human PDE7A1-mediated [3H]cAMP hydrolysis; scintillation proximity/counting assay |
Why This Matters
For researchers requiring maximal PDE7A1 engagement at minimal compound concentrations (e.g., in cAMP signaling studies or cellular assays), the target compound’s low nanomolar potency allows effective inhibition at doses where BRL-50481 would be substantially less active.
- [1] BindingDB Entry BDBM50032543 (CHEMBL3354180). IC50 2.30 nM for human PDE7A1. Assay: [3H]cAMP hydrolysis, 30 min, scintillation counting. View Source
